Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c1-2-15-6(14)4-3-8-7-9-10-11-12(7)5(4)13/h3H,2H2,1H3,(H,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUDNVHMSAXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=NNN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of diesters with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product through cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Hydroxyl Group at C7
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Oxidation : Under mild oxidative conditions (e.g., H₂O₂/AcOH), the hydroxyl group converts to a carbonyl, forming ethyl tetrazolo[1,5-a]pyrimidine-6-carboxylate-7-one.
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Substitution : Reacts with electrophiles (e.g., acyl chlorides) to form ether or ester derivatives .
Ester Group at C6
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Hydrolysis : Acidic or basic conditions cleave the ethyl ester to yield 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylic acid, a precursor for further derivatization.
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Nucleophilic Substitution : The ester undergoes aminolysis with primary amines (e.g., aniline) to produce carboxamide derivatives .
Multicomponent Reactions (MCRs)
Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate participates in MCRs to generate fused heterocycles:
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With aromatic aldehydes and CH-acids (e.g., cyclohexanedione), it forms dihydroimidazo[1,5-b]cinnolinones under DMF reflux .
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In four-component reactions with amines , 2,2,6-trimethyl-4H-1,3-dioxin-4-one , and aldehydes , it yields triazolo[1,5-a]pyrimidine-6-carboxamides .
Comparative Analysis of Reaction Outcomes
Stability and Byproduct Formation
Prolonged storage or heating leads to:
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Azide Rearrangement : Converts to 2-azido-4-alkylpyrimidine-5-carboxylates, which are intermediates for nucleophilic substitutions .
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Dimerization : Observed in concentrated solutions, forming bis-tetrazolo[1,5-a]pyrimidine derivatives.
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles. Experimental optimization of catalysts (e.g., triethylamine) and solvent-free conditions significantly enhance yields and selectivity .
Scientific Research Applications
Biological Activities
Anticancer Properties
One of the most significant applications of ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is its anticancer activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to inhibit specific protein targets has been linked to its potential as a lead compound in developing new anticancer agents .
Enzymatic Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors for various enzymes that play crucial roles in metabolic pathways. This enzymatic inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme dysregulation is a factor .
Therapeutic Applications
Neuropharmacology
this compound may have applications in neuropharmacology due to its interactions with neurotransmitter systems. Some studies suggest that compounds within this class can modulate GABAergic and glutamatergic signaling, which are critical in treating neurological disorders such as anxiety and epilepsy. This potential opens avenues for further research into its use as a neuroprotective agent or anxiolytic drug .
Antimicrobial Activity
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties. The ability to inhibit bacterial growth suggests potential applications in developing new antibiotics or adjunct therapies for infectious diseases. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes within microbial cells .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective inhibition of cancer cell lines with IC50 values indicating potency against specific tumors. |
| Study 2 | Enzymatic Inhibition | Identified as a potent inhibitor of a key enzyme involved in metabolic pathways related to diabetes. |
| Study 3 | Neuropharmacology | Showed promise in modulating neurotransmitter release in animal models, suggesting anxiolytic effects. |
| Study 4 | Antimicrobial Properties | Exhibited significant antibacterial activity against Gram-positive bacteria with low MIC values. |
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Synthesis Methods: The target compound is synthesized via a regioselective pathway , whereas bromophenyl and morpholinophenyl derivatives employ three-component reactions under solvent-free or acidic conditions .
- Substituent Impact: Hydroxyl and bromophenyl groups enhance hydrogen bonding and crystallinity , while morpholinophenyl substituents improve solubility and bioavailability .
Physicochemical Properties
Table 2: Crystallographic and Spectroscopic Data
Key Observations :
Table 3: Pharmacological Profiles of Selected Analogues
Biological Activity
Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 5-aminotetrazole with ethyl 2-ethoxymethylidene malonate under reflux conditions. This method has been shown to be efficient in producing the desired compound with high yield and purity, as evidenced by spectroscopic techniques such as NMR and mass spectrometry .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of the tetrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against glycogen synthase kinase-3 (GSK-3), which is implicated in several diseases including cancer and neurodegenerative disorders .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Glycogen Synthase Kinase-3 | 8.0 | Competitive |
| Xanthine Oxidase | 18.4 | Non-competitive |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism could reveal novel pathways for cancer treatment .
- Neuroprotective Effects : Another case study explored the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could potentially mitigate oxidative stress-induced neuronal damage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives?
- The compound is typically synthesized via a multi-component condensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, substituted aldehydes, and 5-aminotetrazole in ethanol under reflux with catalytic HCl. Post-reaction purification involves solvent removal under reduced pressure, followed by recrystallization from ethanol. Structural confirmation is achieved via X-ray crystallography and spectroscopic techniques (e.g., H NMR, IR) .
Q. How is the crystal structure of this compound determined?
- Single-crystal X-ray diffraction (SC-XRD) using a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K resolves the structure. The space group is monoclinic with unit cell parameters Å, Å, Å, and . Refinement using SHELXL-97 yields and , confirming atomic positions and hydrogen-bonding networks .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1705 cm for the ester group).
- H NMR : Reveals proton environments (e.g., ethyl group signals at δ 1.02–4.21 ppm).
- XRD : Provides crystallographic parameters and molecular conformation .
Advanced Research Questions
Q. How can conformational dynamics of the tetrazolo[1,5-a]pyrimidine core be analyzed?
- Cremer and Pople puckering parameters (, , ) quantify ring puckering. For example, Å and indicate a flattened envelope conformation. Deviations from planarity (e.g., C2 atom displacement by 0.177 Å) are calculated via least-squares plane analysis .
Q. What intermolecular interactions stabilize the crystal lattice?
- Intermolecular N–H···N hydrogen bonds (e.g., N3–H3···N5, Å, angle = 168) and van der Waals forces contribute to stability. Hydrogen-bond geometry is tabulated using SHELXL-refined distances and angles (Table 1 in ).
Q. How can data contradictions in crystallographic refinement be resolved?
- Discrepancies in thermal parameters or residual electron density ( eÅ) are addressed by:
- Re-examining hydrogen atom placement (constrained vs. freely refined positions).
- Applying anisotropic displacement parameters for non-H atoms.
- Validating refinement convergence via (goodness-of-fit) .
Q. What strategies optimize the synthesis yield of substituted derivatives?
- Substituting aldehydes with electron-withdrawing groups (e.g., 4-bromophenyl) improves cyclization efficiency. Catalytic use of p-toluenesulfonic acid in benzene facilitates azeotropic water removal, enhancing reaction completion .
Methodological Insights
- Synthesis Troubleshooting : Low yields may arise from incomplete cyclization. Solutions include prolonged reflux (12+ hours) or alternative solvents (e.g., DMF) to stabilize intermediates .
- Crystallographic Analysis : For twinned crystals, SHELXD/SHELXE pipelines enable robust phase determination. Multi-scan absorption corrections () mitigate intensity errors .
- Biological Activity Profiling : Derivatives with trifluoromethyl or bromophenyl groups show promise as elastase inhibitors. In vitro assays (IC) and docking studies (e.g., CDK2 enzyme) guide structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
